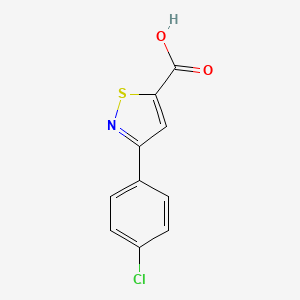

3-(4-Chlorophenyl)-1,2-thiazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIWLUYSXPBTAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NSC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,2-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which then undergoes cyclization in the presence of an oxidizing agent to yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,2-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

The compound has shown promising results in anticancer research. Various studies have synthesized derivatives of thiazole compounds, including 3-(4-Chlorophenyl)-1,2-thiazole-5-carboxylic acid, and evaluated their cytotoxic effects against different cancer cell lines.

- Case Study: Anticancer Activity Evaluation

- Cell Lines Tested: A549 (lung adenocarcinoma), U251 (glioblastoma), and MCF-7 (breast cancer).

- Findings: The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. For instance, one derivative exhibited an IC50 of 2.01 µM against HT29 colon cancer cells, showcasing its potential as a lead compound for further development .

| Cell Line | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| A549 | Compound 19 | 23.30 ± 0.35 | |

| U251 | Compound 20 | <1000 | |

| MCF-7 | Compound 22 | 2.01 |

2. Antimicrobial Properties

Research has indicated that thiazole derivatives possess antimicrobial activities against various pathogens. The structural features of the thiazole ring contribute to their effectiveness.

- Case Study: Antimicrobial Evaluation

| Microorganism | Compound | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Compound X | 15 | |

| Escherichia coli | Compound Y | 12 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the efficacy of thiazole derivatives. The presence of specific substituents on the thiazole ring significantly influences biological activity.

- Key Findings:

In Silico Studies

Recent advancements in computational chemistry have allowed researchers to predict the biological activity of thiazole derivatives through molecular docking studies.

- Case Study: Molecular Docking

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-(4-Chlorophenyl)-1,2-thiazole-5-carboxylic acid

- Molecular Formula: C₁₀H₆ClNO₂S

- Molecular Weight : 240 Da

- CAS Numbers : 82424-97-3, 1587616-72-5

This compound features a thiazole core (a five-membered ring with one sulfur and one nitrogen atom) substituted with a 4-chlorophenyl group at position 3 and a carboxylic acid group at position 5. Its structural framework is critical for interactions in biological systems, particularly in drug discovery contexts.

Comparison with Similar Compounds

Positional Isomers in the Thiazole Series

Compound : 3-Chloro-5-phenyl-1,2-thiazole-4-carboxylic acid

- Molecular Formula: C₁₀H₆ClNO₂S (identical to the target compound)

- Key Differences: Substituent positions: Chlorophenyl at thiazole position 5, carboxylic acid at position 4. For example, the carboxylic acid’s placement at position 4 may reduce hydrogen-bonding accessibility compared to position 5 .

Thiophene Derivatives with 4-Chlorophenyl Substituents

Examples :

- 5-(4-Chlorophenyl)-3-(2-methyl-4-oxo-5-phenyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidine-7-yl)-thiophene-2-carboxylic acid (Compound 16)

- 5-(4-Chlorophenyl)-{3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]-pyrimidin-7-yl}-thiophene-2-carboxylic acid (Compound 19b)

- Key Findings :

- Comparison :

- Core Structure : Thiophene (one sulfur atom) vs. thiazole (sulfur + nitrogen). Thiophene’s lower electronegativity may reduce dipole moments, influencing solubility and target binding.

- Substituents : Additional fused rings (e.g., triazolo-pyrimidine) in thiophene derivatives likely contribute to enhanced biological activity compared to the simpler thiazole-carboxylic acid framework.

Halogen-Substituted Analogs

Compound : 3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid

- Molecular Formula: C₁₀H₆FNO₂S

- Key Differences :

- Substituent : Fluorine (smaller, more electronegative) vs. chlorine (larger, more lipophilic).

- Molecular Weight : 223.23 Da (lower due to fluorine’s atomic weight).

- Impact : Fluorine’s electron-withdrawing effect may reduce aromatic ring reactivity, while chlorine’s bulkiness increases LogP (3.37 vs. ~2.8 estimated for the fluoro analog), enhancing membrane permeability .

Thiadiazole and Oxadiazole Derivatives

Examples :

3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7) :

- Core : Thiadiazole (two nitrogens + one sulfur).

- Substituents : Chlorophenyl at position 3, amine at position 5.

- Key Feature : The amine group enables hydrogen bonding but reduces acidity compared to carboxylic acid .

3-(4-Chlorophenyl)-[1,2,4]thiadiazole-5-carboxylic acid ethyl ester (CAS 61689-39-2) :

- Molecular Weight : 268.72 Da

- Functional Group : Ethyl ester (lipophilic) vs. carboxylic acid (polar).

- Impact : Esterification increases LogP, improving blood-brain barrier penetration but reducing solubility .

Oxadiazole Derivative (CAS 1373156-28-5) :

Data Table: Structural and Property Comparison

Biological Activity

3-(4-Chlorophenyl)-1,2-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazole derivatives with chlorinated phenyl compounds. Various synthetic routes have been explored to optimize yield and purity. For instance, the compound can be synthesized through a multi-step process involving the formation of thiazole rings followed by carboxylic acid functionalization.

Antimicrobial Activity

Research has demonstrated that this compound exhibits broad-spectrum antimicrobial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 18 | 32 µg/mL |

| Escherichia coli | 15 | 64 µg/mL |

| Enterococcus faecium | 20 | 16 µg/mL |

These results indicate a promising potential for this compound in treating infections caused by resistant bacterial strains .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. Studies have reported that this compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies on human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) revealed significant cytotoxic effects:

- HepG-2 : IC50 = 1.61 µg/mL

- MCF-7 : IC50 = 2.41 µg/mL

These values indicate that the compound is more potent than some established chemotherapeutic agents like doxorubicin .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HepG-2 | 1.61 | Apoptosis induction |

| MCF-7 | 2.41 | Cell cycle arrest |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism, leading to antimicrobial effects.

- Apoptotic Pathways : In cancer cells, it activates apoptotic pathways by upregulating pro-apoptotic factors such as p53 and caspase-3 .

Research Findings and Future Directions

Continued research into the structure-activity relationship (SAR) of thiazole derivatives suggests that modifications to the phenyl ring can enhance biological activity. For instance, substituents that increase electron density on the aromatic ring have been linked to improved potency against both bacterial and cancer cell lines.

Future studies should focus on:

- In Vivo Evaluations : Assessing the efficacy and safety profile in animal models.

- Mechanistic Studies : Elucidating detailed pathways through which these compounds exert their effects.

- Formulation Development : Exploring delivery methods to enhance bioavailability and therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-chlorophenyl)-1,2-thiazole-5-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of thiazole derivatives typically involves cyclocondensation of thioamides with α-halo ketones or carboxylic acid precursors. For example, analogous thiophene-carboxylic acid derivatives were synthesized via Suzuki-Miyaura coupling to introduce aryl groups, followed by hydrolysis to generate the carboxylic acid moiety . Optimization may involve varying catalysts (e.g., palladium-based catalysts for coupling reactions), solvent systems (e.g., DMF or THF), and temperature gradients to improve regioselectivity and yield. Purity can be monitored using HPLC with UV detection at 254 nm .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze and NMR spectra to verify the presence of the 4-chlorophenyl group (aromatic protons at δ 7.2–7.5 ppm) and the thiazole ring (characteristic C-S and C=N stretches in IR) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Refinement against high-resolution data can confirm bond lengths and angles, such as the C-Cl bond (~1.74 Å) and thiazole ring planarity .

Q. What analytical methods are suitable for assessing the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Chromatography : Employ reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) to quantify impurities .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via LC-MS for decomposition products, such as decarboxylation or hydrolysis of the thiazole ring .

Advanced Research Questions

Q. How does the electronic nature of the 4-chlorophenyl substituent influence the compound’s reactivity in downstream derivatization?

- Methodological Answer : The electron-withdrawing chlorine atom activates the phenyl ring for electrophilic substitution but may hinder nucleophilic attacks on the thiazole core. Computational studies (DFT calculations) can map frontier molecular orbitals to predict sites for functionalization, such as amidation at the carboxylic acid group or halogenation at the thiazole C-2 position . Experimental validation via -NMR (if fluorine analogs are synthesized) or XPS can track electronic effects .

Q. What strategies can resolve contradictions in reported biological activity data for structurally similar thiazole-carboxylic acid derivatives?

- Methodological Answer : Discrepancies in pharmacological data (e.g., varying IC values) may arise from differences in assay conditions or cellular models. Standardize protocols:

- Use isogenic cell lines to control for genetic variability.

- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays.

- Cross-reference with structurally characterized analogs, such as 5-(4-chlorophenyl)thiophene-2-carboxylic acid derivatives, which showed enhanced anticancer activity when paired with triazole moieties .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer :

- Core modifications : Synthesize analogs with substituents at the thiazole C-2 position (e.g., methyl, nitro) or replace chlorine with other halogens (F, Br) to assess halogen-bonding effects .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like TGR5 receptors, where chlorophenyl-isoxazole carboxamides showed partial agonist activity .

- In vivo validation : Test lead compounds in zebrafish models for bioavailability and toxicity before murine studies .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be mitigated?

- Methodological Answer : Challenges include crystal twinning or weak diffraction due to flexible carboxyl groups. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.